molecular formula C37H42Cl2N2O6 B1683276 Tubadil CAS No. 57-94-3

Tubadil

Cat. No. B1683276
CAS RN: 57-94-3
M. Wt: 681.6 g/mol
InChI Key: GXFZCDMWGMFGFL-REPKCQOJSA-N
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Description

Tubadil is a type of polysaccharide that is obtained from the cell walls of certain bacteria. It is a natural product that has a wide range of applications in scientific research. Tubadil has been used to study a variety of biological processes, from cellular respiration to cancer.

Scientific Research Applications

Tuba: Linking Dynamin to Actin Cytoskeleton Regulation

Tuba, a novel scaffold protein, connects dynamin with actin regulatory proteins, concentrating at synapses in the brain. It interacts with multiple actin regulatory proteins and activates Cdc42, highlighting a functional link between dynamin, Rho GTPase signaling, and the actin cytoskeleton. This underscores Tuba's role in regulating actin assembly and its potential implications in understanding synaptic function and disorders (Salazar et al., 2003).

Tubulysin A: A Potential Anticancer and Antiangiogenic Agent

Tubulysin A (tubA), a natural product, demonstrates potent anticancer and antiangiogenic properties across various cancer cell lines. Its ability to induce apoptosis selectively in cancer cells and not in normal cells, combined with its antiangiogenic properties in vitro, positions tubA as a promising candidate for cancer therapy (Kaur et al., 2006).

Tubacin: Targeting Microtubule Acetylation

Tubacin specifically inhibits α-tubulin deacetylation, affecting microtubule stability without impacting histone acetylation, gene-expression patterns, or cell-cycle progression. This selectivity towards HDAC6-mediated α-tubulin deacetylation suggests tubacin's potential as a therapeutic agent in anticancer strategies, particularly in antimetastatic and antiangiogenic applications (Haggarty et al., 2003).

Tubal Ligation and Ovarian Cancer Risk

Studies on tubal ligation indicate a reduced risk of ovarian cancer, particularly among BRCA1 mutation carriers. This suggests that tubal ligation could be a preventive measure against ovarian cancer in genetically predisposed women, highlighting the potential of surgical interventions in cancer risk reduction (Narod et al., 2001).

properties

IUPAC Name

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFZCDMWGMFGFL-KKXMJGKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH+]1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubadil

CAS RN

57-94-3
Record name Tubocurarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubocurarine chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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